Methyl 11-bromoundeca-6,9-diynoate
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Overview
Description
Methyl 11-bromoundeca-6,9-diynoate is an organic compound with the molecular formula C12H15BrO2 It is characterized by the presence of a bromine atom and two triple bonds in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-bromoundeca-6,9-diynoate typically involves the bromination of an appropriate precursor. One common method involves the reaction of 11-hydroxyundeca-6,9-diynyl acetate with phosphorus tribromide in anhydrous ether. The reaction is carried out at room temperature for 12 hours under an inert atmosphere, followed by cooling and aqueous workup .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-bromoundeca-6,9-diynoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: The triple bonds can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Reduction Reactions: The triple bonds can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the triple bonds.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Coupling: Products include biaryl or diaryl compounds.
Reduction: Products include alkenes or alkanes, depending on the extent of reduction.
Scientific Research Applications
Methyl 11-bromoundeca-6,9-diynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of brominated compounds on biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 11-bromoundeca-6,9-diynoate involves its reactivity due to the presence of the bromine atom and triple bonds. The bromine atom can participate in nucleophilic substitution reactions, while the triple bonds can undergo addition and coupling reactions. These reactive sites make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 11-bromoundecanoate: Similar structure but lacks the triple bonds.
11-Bromoundeca-6,9-diynyl acetate: Similar structure but with an acetate group instead of a methyl ester.
Uniqueness
Methyl 11-bromoundeca-6,9-diynoate is unique due to the presence of both a bromine atom and two triple bonds, which confer distinct reactivity patterns compared to similar compounds. This makes it particularly useful in synthetic organic chemistry for constructing complex molecules .
Properties
Molecular Formula |
C12H15BrO2 |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
methyl 11-bromoundeca-6,9-diynoate |
InChI |
InChI=1S/C12H15BrO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h4-6,8,10-11H2,1H3 |
InChI Key |
GVSACINPIWIJRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC#CCC#CCBr |
Origin of Product |
United States |
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